The compound (4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone is a synthetic organic molecule notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. This compound features a cyclopropylmethoxy group and a fluorophenyl moiety, which contribute to its unique chemical properties and biological activities.
This compound can be synthesized through various organic chemistry methods, primarily involving reactions with phenolic compounds and halogenated derivatives. The synthesis typically employs techniques such as Friedel-Crafts acylation or coupling reactions involving electrophilic aromatic substitution.
The compound falls under the category of aryl ketones, specifically those containing fluorinated aromatic systems. Its structure indicates it may also be classified as a fluorinated organic compound, which is significant in drug design due to the influence of fluorine on pharmacokinetics and bioactivity.
The synthesis of (4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone can be achieved through several methods:
The molecular structure of (4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone can be described as follows:
The structural data can be represented in various formats, including:
CC1=CC2=C(C=C1)C(=O)C(C2)C(F)=C
InChI=1S/C16H15F1O/c17-16(12-8-7-11-19-16)14(18)13-9-10-15(12)20-6/h7-10H,11H2,1-6H3
The compound can participate in several chemical reactions:
These reactions typically require careful control of temperature and pH to optimize yield and selectivity, with reaction times varying from minutes to several hours depending on the method used.
The mechanism of action for (4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone involves interactions at the molecular level that can influence biological pathways:
Quantitative analyses often involve determining IC50 values against target enzymes or receptors, providing insight into the compound's efficacy as a therapeutic agent.
(4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone has several potential applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: